![molecular formula C23H22ClN7O2 B2810306 3-(4-chlorobenzyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-52-4](/img/structure/B2810306.png)
3-(4-chlorobenzyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H22ClN7O2 and its molecular weight is 463.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-chlorobenzyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic derivative belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This structure features a triazolo-pyrimidine core which is known for its diverse biological activities.
Antitumor Activity
Recent studies have demonstrated that derivatives of triazolopyrimidines exhibit significant antitumor properties. For instance, compounds structurally similar to the target compound have shown effective inhibition against various cancer cell lines.
Key Findings:
- Cell Lines Tested: MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cell lines.
- Methodology: The MTT assay was employed to determine cell viability post-treatment.
- Results: Compounds structurally related to this compound exhibited IC50 values ranging from 17.83 μM to 19.73 μM, indicating substantial antiproliferative effects compared to standard chemotherapeutics like Cisplatin .
Compound | Cell Line | IC50 (µM) |
---|---|---|
4c | MDA-MB-231 | 17.83 |
4j | MCF-7 | 19.73 |
The mechanism through which these compounds exert their antitumor effects is believed to involve apoptosis induction and cell cycle arrest. Preliminary studies suggest that these compounds can disrupt DNA synthesis and repair mechanisms within cancer cells, leading to increased rates of apoptosis.
Anticonvulsant Activity
In addition to antitumor properties, there is emerging evidence that triazolopyrimidine derivatives may possess anticonvulsant activity. The pharmacological evaluation of similar compounds has shown efficacy in seizure models.
Key Findings:
- Seizure Models Used: The maximal electroshock (MES) and pentylenetetrazole (PTZ) models were utilized for screening.
- Results: Certain derivatives demonstrated significant protective effects against induced seizures, with some compounds showing efficacy comparable to established anticonvulsants like phenytoin and phenobarbital .
Case Studies
A series of studies have been conducted on the biological activity of triazolopyrimidine derivatives:
-
Study on Antitumor Activity:
- Researchers synthesized various derivatives and evaluated their cytotoxicity against breast cancer cell lines.
- Results indicated that modifications in the piperazine moiety significantly influenced biological activity.
-
Anticonvulsant Evaluation:
- A specific derivative was tested in vivo for its ability to prevent seizures.
- The study concluded that the compound exhibited a dose-dependent response in protecting against seizures induced by PTZ.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c24-18-8-6-17(7-9-18)14-31-22-21(26-27-31)23(33)30(16-25-22)15-20(32)29-12-10-28(11-13-29)19-4-2-1-3-5-19/h1-9,16H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFXPGDNKWCOLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.